molecular formula C19H16N4O2 B11135731 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11135731
M. Wt: 332.4 g/mol
InChI Key: VGKNTOQOSDKRFK-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features a benzimidazole moiety linked to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then linked to the quinoline structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The quinoline structure may also contribute to the compound’s biological effects by interacting with cellular pathways and influencing gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of benzimidazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O2/c1-23-16-9-5-2-6-12(16)13(10-18(23)24)19(25)20-11-17-21-14-7-3-4-8-15(14)22-17/h2-10H,11H2,1H3,(H,20,25)(H,21,22)

InChI Key

VGKNTOQOSDKRFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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